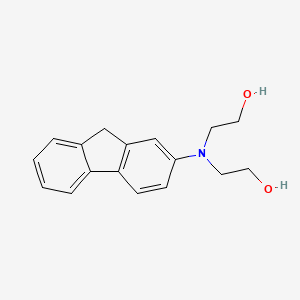
2,2'-(9h-Fluoren-2-ylimino)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(9h-Fluoren-2-ylimino)diethanol is a chemical compound with the molecular formula C17H19NO2 It is characterized by the presence of a fluorenyl group attached to an imino group, which is further connected to two ethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9h-Fluoren-2-ylimino)diethanol typically involves the reaction of 9H-fluoren-2-amine with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the imino linkage.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(9h-Fluoren-2-ylimino)diethanol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-(9h-Fluoren-2-ylimino)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The ethanol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or other electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluoren-2-ylamine derivatives.
Scientific Research Applications
2,2’-(9h-Fluoren-2-ylimino)diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(9h-Fluoren-2-ylimino)diethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or other interactions with biological molecules, influencing their function. The fluorenyl group may also play a role in the compound’s activity by providing structural stability and facilitating interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-(9H-Fluoren-9-ylimino)diethanol: Similar in structure but with a different position of the imino group.
Fluoren-2-ylamine: Lacks the ethanol groups but shares the fluorenyl and amine functionalities.
Diethanolamine: Contains the ethanol groups but lacks the fluorenyl group.
Uniqueness
2,2’-(9h-Fluoren-2-ylimino)diethanol is unique due to the combination of the fluorenyl and imino groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that require these unique features.
Properties
CAS No. |
21865-57-6 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[9H-fluoren-2-yl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C17H19NO2/c19-9-7-18(8-10-20)15-5-6-17-14(12-15)11-13-3-1-2-4-16(13)17/h1-6,12,19-20H,7-11H2 |
InChI Key |
IGXYLBZHGRVGHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















